1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone
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Overview
Description
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanone backbone
Preparation Methods
One common method involves the difluoromethylation of a precursor compound, such as 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other functional groups.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone has several scientific research applications:
Agrochemicals: It is used in the synthesis of agrochemicals, where the presence of fluorine atoms can improve the efficacy and stability of the compounds.
Material Science: The compound is also explored for its potential use in material science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
1-[3-(Difluoromethoxy)-4-(difluoromethyl)-2-sulfanylphenyl]ethanone: This compound has additional functional groups, which can alter its chemical properties and applications.
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(10)8(4-6)14-9(11)12/h2-4,9H,1H3 |
InChI Key |
MDEJHXUTJKNRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC(F)F |
Origin of Product |
United States |
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